

# REM127: A Novel Septin-Modulating Therapeutic Candidate for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | REM127    |           |
| Cat. No.:            | B15617910 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Abstract**

Alzheimer's disease (AD) presents a formidable challenge to global health, with a pressing need for innovative therapeutic strategies. **REM127**, a novel small molecule compound, has emerged as a promising candidate by targeting a distinct mechanism of action: the modulation of calcium homeostasis through the restoration of septin filament integrity. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting **REM127** as a potential therapeutic for Alzheimer's disease. It details the compound's mechanism of action, summarizes key quantitative findings from in vitro, in vivo, and human studies, and outlines the experimental protocols utilized in its evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the pursuit of effective treatments for neurodegenerative disorders.

## Introduction

The pathological cascade of Alzheimer's disease is multifaceted, involving the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. A growing body of evidence points to the dysregulation of intracellular calcium (Ca2+) homeostasis as a critical upstream event in this cascade. Pathological tau has been shown to disrupt the integrity of septin filaments, cytoskeletal proteins crucial for maintaining cellular structure and regulating the activity of store-operated







calcium channels (SOCCs). This disruption leads to uncontrolled Ca2+ influx, triggering a cascade of neurotoxic events.

**REM127**, also known as REM0046127 and belonging to the ReS19-T class of compounds, is a first-in-class septin modulator. It acts as a "molecular glue," binding to septin monomers to promote their polymerization and restore the integrity of septin filaments.[1] This, in turn, normalizes Ca2+ influx through SOCCs, offering a novel therapeutic approach to mitigate the downstream pathological consequences of tau-mediated calcium dyshomeostasis.[2][3]

## **Mechanism of Action**

The therapeutic rationale for **REM127** is centered on the restoration of normal neuronal calcium signaling. In the pathological state of Alzheimer's disease, hyperphosphorylated tau disrupts the organization of septin filaments at the cell cortex.[3] This disorganization leads to the aberrant and uncontrolled activation of SOCCs, resulting in a sustained elevation of intracellular calcium levels.[4] This calcium overload is a key driver of synaptic dysfunction, excitotoxicity, and ultimately, neuronal cell death.

**REM127** intervenes in this process by directly binding to septin proteins, with a high affinity for SEPT6.[4] This binding promotes the assembly of septin monomers into stable filaments, effectively counteracting the disruptive effects of pathological tau. The restored septin cytoskeleton re-establishes the proper regulation of SOCCs, preventing excessive calcium entry and normalizing intracellular calcium concentrations.[2] A key feature of **REM127**'s mechanism is its selective action in the pathological state; it does not appear to affect physiological calcium signaling in healthy neurons.[2]





Click to download full resolution via product page

Fig. 1: Signaling pathway of REM127's mechanism of action.

# **Preclinical Data**

**REM127** has been evaluated in a range of preclinical models, demonstrating its potential to counteract key pathological features of Alzheimer's disease.

## **In Vitro Studies**

In vitro experiments have been instrumental in elucidating the molecular mechanism and potency of **REM127**.



| Parameter                       | Value  | Cell Model/Assay                 | Reference |
|---------------------------------|--------|----------------------------------|-----------|
| EC50 (Toxicity Reduction)       | 15 nM  | Tau-induced toxicity model       | [5]       |
| EC50 ([Ca2+]cyto<br>Reduction)  | 19 nM  | Tau-induced calcium influx model | [5]       |
| Binding Affinity (Kd for SEPT6) | 1.5 nM | Flow-induced dispersion analysis | [5]       |

# In Vivo Studies in Alzheimer's Disease Mouse Models

**REM127** has demonstrated efficacy in multiple transgenic mouse models of Alzheimer's disease, including tauopathy (tauP301S) and amyloidopathy (APP-Ln) models.[4]

| Animal Model                          | Dosage                | Duration      | Key Findings                                                             | Reference |
|---------------------------------------|-----------------------|---------------|--------------------------------------------------------------------------|-----------|
| tauP301S Mice                         | 6 mg/kg/day<br>(oral) | Not specified | Restored long-<br>term potentiation<br>(LTP)                             | [4]       |
| APP-Ln Mice                           | 6 mg/kg/day<br>(oral) | 7 days        | Restored long-<br>term potentiation<br>(LTP)                             | [4]       |
| APP-Ln Mice                           | Not specified         | 2 weeks       | Normalized brain oscillatory activity (EEG)                              | [4]       |
| APP-Ln Mice                           | Not specified         | Not specified | Improved spatial<br>memory in Morris<br>water maze                       | [4]       |
| Amyloid-β and<br>tau-driven<br>models | Not specified         | Not specified | Reduced<br>formation of Aβ<br>plaques and<br>hyperphosphoryl<br>ated tau | [4]       |



### Clinical Data: Phase IIa Trial

A Phase IIa clinical trial (EudraCT: 2022-000080-43) was conducted to evaluate the safety, tolerability, and exploratory efficacy of **REM127** in patients with mild-to-moderate Alzheimer's disease.[1]

# **Study Design**

The study was a 28-day, randomized, double-blind, placebo-controlled trial.[1] Participants received ascending oral doses of **REM127** or a placebo.[3] The intended enrollment was between 30 and 60 subjects.[3]

## **Key Outcomes**

The trial was discontinued prematurely due to observations of dose-dependent increases in serum aminotransferases, indicating potential liver toxicity.[1] However, data from the participants who completed the treatment regimen provided some promising signals.

| Endpoint                             | Result                                                           | p-value        | Reference |
|--------------------------------------|------------------------------------------------------------------|----------------|-----------|
| Safety and Tolerability              | Dose-dependent increases in serum aminotransferases (reversible) | Not applicable | [1]       |
| CSF Phosphorylated<br>Tau (p-tau181) | Significant change to normal compared to placebo                 | < 0.05         | [2]       |
| CSF Dopamine                         | Increased levels                                                 | Not specified  | [6]       |
| Brain Activity (EEG)                 | Restoration of brain activity                                    | Not specified  | [6]       |
| Cognition                            | Marked improvement in memory retrieval                           | Not specified  | [6]       |

The liver adverse effects were determined to be an off-target effect related to the accumulation of **REM127** in hepatocytes via an active transport mechanism, independent of its septin-



modulating activity.[7]

# Experimental Protocols Calcium Imaging Assay

Objective: To measure changes in intracellular calcium concentration in response to tau pathology and **REM127** treatment.

#### Methodology:

- Cell Culture: Human neuroblastoma cells or primary neurons are cultured on glass-bottom dishes suitable for live-cell imaging.
- Induction of Tau Pathology: Cells are treated to induce pathological tau expression or aggregation.
- Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
- REM127 Treatment: Cells are incubated with varying concentrations of REM127 or vehicle control.
- Imaging: Live-cell imaging is performed using a fluorescence microscope equipped with an environmentally controlled chamber.
- Data Analysis: Changes in fluorescence intensity, representing fluctuations in intracellular calcium levels, are quantified and analyzed.





Click to download full resolution via product page

Fig. 2: Experimental workflow for the calcium imaging assay.

# **Septin Filament Assembly Assay**

Objective: To assess the effect of **REM127** on the polymerization of septin monomers into filaments.

#### Methodology:

 Protein Purification: Recombinant septin proteins (e.g., SEPT2, SEPT6, SEPT7) are expressed and purified.



- Assembly Reaction: Purified septins are incubated in a polymerization buffer in the presence of GTP and varying concentrations of REM127 or vehicle control.
- Detection: Filament formation is monitored using techniques such as light scattering,
   fluorescence microscopy (with fluorescently labeled septins), or electron microscopy.
- Quantification: The extent and rate of polymerization are quantified to determine the effect of REM127.

#### **Morris Water Maze**

Objective: To evaluate spatial learning and memory in Alzheimer's disease mouse models.

#### Methodology:

- Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged
  just below the surface in one quadrant.
- Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions, using spatial cues around the room.
- Probe Trial: The platform is removed, and the time the mouse spends searching in the target quadrant is recorded as a measure of memory retention.
- Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed to assess cognitive function.

## **Future Directions**

The promising preclinical and exploratory clinical findings for **REM127** have validated the therapeutic potential of targeting septin modulation and calcium homeostasis in Alzheimer's disease. Despite the discontinuation of the Phase IIa trial due to off-target liver toxicity, the ontarget effects observed provide a strong rationale for the continued development of this therapeutic approach. Remynd, the developer of **REM127**, is currently advancing a second-generation septin modulator with an improved safety profile. Future research will focus on the clinical evaluation of this next-generation compound and further elucidation of the role of septins in the pathophysiology of neurodegenerative diseases.



### Conclusion

**REM127** represents a novel and mechanistically distinct approach to the treatment of Alzheimer's disease. By restoring septin filament integrity and normalizing neuronal calcium homeostasis, it addresses a fundamental upstream pathology. While the development of **REM127** itself has been halted, the proof-of-concept established in preclinical and early clinical studies paves the way for a new class of therapeutics with the potential to modify the course of this devastating disease. The data summarized in this technical guide underscore the importance of continued investigation into the septin-calcium signaling axis as a promising avenue for future drug discovery in neurodegeneration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Randomized phase 2a trial assessing a novel septin molecular glue in Alzheimer's disease
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized phase 2a trial assessing a novel septin molecular glue in Alzheimer's disease
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 2a Study to Investigate REM0046127 in Mild to Moderate Alzheimer's Disease [ctv.veeva.com]
- 4. silicos-it.be [silicos-it.be]
- 5. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. remynd.com [remynd.com]
- 7. Remynd's REM-127 yields positive phase II data in Alzheimer's | BioWorld [bioworld.com]
- To cite this document: BenchChem. [REM127: A Novel Septin-Modulating Therapeutic Candidate for Alzheimer's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617910#rem127-as-a-potential-therapeutic-for-alzheimer-s]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com